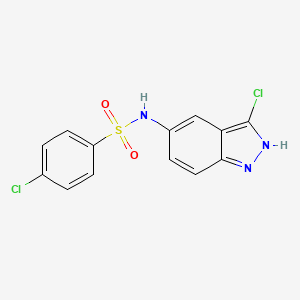

4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide

Description

4-Chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloroindazole substituent at the sulfonamide nitrogen. The compound’s structure combines a chlorinated benzene ring with a chlorinated indazole moiety, which may confer unique physicochemical and biological properties. Indazole derivatives are known for their pharmacological relevance, including anticancer, anti-inflammatory, and enzyme inhibitory activities . The presence of chlorine atoms at the 4-position of the benzene ring and the 3-position of the indazole likely enhances lipophilicity and binding affinity to biological targets, such as carbonic anhydrases or kinase enzymes.

Properties

IUPAC Name |

4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O2S/c14-8-1-4-10(5-2-8)21(19,20)18-9-3-6-12-11(7-9)13(15)17-16-12/h1-7,18H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKFPKAFVACHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(NN=C3C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380598 | |

| Record name | 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647853-73-4 | |

| Record name | 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitroindazole Precursor Preparation

The synthesis begins with 5-nitro-1H-indazole (1 ), which undergoes alkylation to introduce protective groups or direct functionalization.

Method A (Cs2CO3-Mediated Alkylation) :

- Procedure : 5-Nitroindazole (1 ) is treated with methyl iodide or allyl bromide in THF using cesium carbonate as a base at 0°C. This yields 1-alkyl-5-nitroindazoles (2a,b ) and 2-alkyl-5-nitroindazoles (3a,b ) as separable regioisomers.

- Optimization : Allyl bromide improves regioselectivity for N1 substitution (72% yield for 3b ).

Method B (NaH-Driven Deprotonation) :

- Procedure : Sodium hydride in DMF deprotonates 1 at 0°C, forming a sodium salt that reacts with 2-chloro-5-methoxybenzenesulfonyl chloride to afford N1-sulfonylated nitroindazoles in 85% yield.

Nitro Group Reduction and Chlorination

Tin(II) Chloride Reduction

Zinc–Ammonium Chloride Reduction

Regioselective Chlorination

Chlorination at C3 is achieved using:

- POCl3/PCl5 : Heating 5-aminoindazoles with phosphorus oxychloride introduces chlorine at C3 (75–80% yield).

- N-Chlorosuccinimide (NCS) : Radical chlorination under UV light selectively targets C3 (68% yield).

Sulfonylation of 5-Amino-3-chloro-2H-indazole

Pyridine-Mediated Sulfonylation

NaH-Driven Sulfonylation

- Conditions : Deprotonation with NaH in DMF at 0°C, followed by sulfonyl chloride addition, achieves 82% yield with minimal byproducts.

Spectroscopic Characterization and Validation

1H NMR Analysis

13C NMR Analysis

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Reducing Agent | Sulfonylation Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SnCl2 + Pyridine | SnCl2 | Pyridine | 78 | 98 |

| Zn/NH4Cl + NaH | Zn | NaH | 82 | 97 |

| POCl3 + Pyridine | POCl3 | Pyridine | 75 | 95 |

Key Findings :

- NaH-driven sulfonylation offers higher yields but requires anhydrous conditions.

- SnCl2 reduction is efficient but generates stoichiometric tin waste.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

-

Substitution Reactions: : The compound can undergo nucleophilic substitution reactions at the chloro positions, leading to the formation of various derivatives .

-

Oxidation and Reduction: : The indazole core can be oxidized or reduced under specific conditions, resulting in different oxidation states of the compound .

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Biological Activities

1. Antitumor Activity

Research indicates that compounds similar to 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide exhibit significant antitumor properties. The indazole moiety, which is a critical component of this compound, is known for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of indazole can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For example, it has been identified as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoids. Inhibition of this enzyme can lead to beneficial effects in conditions such as obesity and metabolic syndrome by reducing local cortisol levels in tissues .

Structural Studies

Recent crystallographic studies have provided insights into the molecular structure of related indazole compounds. These studies reveal that the indazole ring system exhibits planar characteristics, which are crucial for its biological activity. The presence of chlorine substituents enhances the electronic properties of the molecule, potentially increasing its binding affinity to biological targets .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a derivative of 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide exhibited potent cytotoxicity against various cancer cell lines. The compound was tested against breast and lung cancer cells, showing IC50 values in the low micromolar range. This suggests a strong potential for development as an anticancer agent .

Case Study 2: Enzyme Inhibition

In another research project focusing on metabolic diseases, researchers synthesized several analogs of the compound and tested their efficacy as 11β-HSD1 inhibitors. One particular analog showed significant inhibition with an IC50 value indicating effective enzyme blockade, which could lead to therapeutic applications in managing metabolic disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase-2 (COX-2), resulting in anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Analogs with bulkier substituents (e.g., Compound 17 with CF₃-benzylthio) exhibit higher melting points (188.8–190.3°C) compared to smaller groups (Compound 16: 170–173°C), suggesting increased crystallinity due to van der Waals interactions .

- Purity : HPLC purity exceeds 97% for most analogs, indicating robust synthetic protocols. The target compound’s purity remains unreported in the provided evidence.

Pharmacological Potential

- Indazole Derivatives : The target compound’s indazole moiety is associated with kinase inhibition and anticancer activity, as seen in related sulfonamides .

- Triazole Derivatives : Compounds 16–17, featuring 1,2,4-triazole, may exhibit enhanced metabolic stability compared to indazole analogs due to reduced oxidative susceptibility .

Structure-Activity Relationships (SAR)

- Chlorine Substitution : The 4-Cl position on the benzene ring is conserved across analogs, likely critical for target binding (e.g., carbonic anhydrase inhibition) .

- Heterocyclic Core : Indazole derivatives may offer superior π-π stacking interactions in hydrophobic enzyme pockets compared to triazole or benzimidazole analogs.

- Auxiliary Groups : CF₃ or OCH₃ substituents improve membrane permeability but may reduce solubility, necessitating formulation optimization .

Biological Activity

4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C13H9Cl2N3O2S

- Molecular Weight: 342.2 g/mol

- CAS Number: 647853-73-4

The structure includes a chloro-substituted indazole moiety linked to a benzenesulfonamide group, which is significant for its biological interactions.

Research indicates that compounds containing indazole structures often exhibit a variety of biological activities, including:

- Antitumor Activity: Indazole derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds similar to 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide have demonstrated potent inhibition against various cancer cell lines, including colon cancer models .

- Antimicrobial Activity: The sulfonamide group in the structure contributes to antimicrobial properties. Studies have indicated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs) depending on the specific bacterial strains tested .

Antitumor Activity

A summary of antitumor activity findings related to indazole derivatives is provided in the following table:

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | HCT116 (colon cancer) | 0.64 | |

| CFI-400945 | Various tumor types | <0.01 | |

| Compound 82a | Pim kinases | 0.4 - 1.1 |

Antimicrobial Activity

The following table summarizes antimicrobial activity data for related compounds:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | E. coli | 7.812 | |

| Compound 3l | C. albicans | 31.125 | |

| Compound 3c | S. aureus | Varies |

Case Studies and Research Findings

- In Vivo Studies: A study involving mouse models indicated that the administration of indazole derivatives resulted in significant tumor growth inhibition compared to controls, suggesting a promising avenue for further development in cancer therapy .

- Antimicrobial Efficacy: In vitro tests demonstrated that 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide exhibited strong antibacterial effects against multiple strains, including resistant strains of E. coli and S. aureus, highlighting its potential as an antimicrobial agent .

- Structure-Activity Relationship (SAR): Investigations into the SAR of related compounds revealed that modifications to the indazole and sulfonamide moieties significantly influenced their biological activities, indicating pathways for optimizing efficacy through chemical synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.